1-(3,4-dimethylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
Description
Historical Development of Hybrid Heterocyclic Systems
The evolution of hybrid heterocyclic systems traces its roots to the mid-20th century, when chemists began exploring the synergistic effects of combining distinct heterocyclic motifs. Early work focused on simple fused-ring systems, but the advent of click chemistry and tandem cycloaddition protocols revolutionized the field. For instance, the tandem hetero-Diels–Alder/retro-Diels–Alder reactions described by enabled the synthesis of furoxanylpyridine hybrids with unprecedented regioselectivity (yields: 72–94%). These methodologies demonstrated that hybrid systems could retain and often amplify the biological activities of their parent heterocycles.
A pivotal shift occurred with the recognition that hybrid architectures mitigate drug resistance by engaging multiple biological targets simultaneously. The 2023 review by highlighted that 59% of FDA-approved drugs containing nitrogen heterocycles derive their efficacy from hybrid frameworks. This paradigm shift is exemplified by the strategic fusion of 1,2,4-oxadiazoles—known for their metabolic stability—with pyridazinones, which exhibit intrinsic cardiotonic activity . Such hybrids exploit the bioisosteric equivalence of 1,2,4-oxadiazoles to ester and amide groups while circumventing hydrolytic instability .
Significance of 1,2,4-Oxadiazole-Pyridazinone Hybrids in Drug Discovery
The 1,2,4-oxadiazole-pyridazinone hybrid system represents a convergence of two pharmacophores with complementary biological profiles. 1,2,4-Oxadiazoles, first synthesized in the 1880s, gained prominence in the 21st century for their role as bioisosteres and hydrogen-bond acceptors. Their incorporation into drug candidates enhances membrane permeability and resistance to enzymatic degradation, as demonstrated by their inhibitory effects on carbonic anhydrase and histone deacetylases .
Pyridazinones, particularly 4,5-dihydro derivatives, contribute vasodilatory and antihypertensive activities through phosphodiesterase-III inhibition . When hybridized with 1,2,4-oxadiazoles, the resulting compounds exhibit dual mechanisms: the oxadiazole moiety modulates protein–ligand interactions via dipole–dipole interactions, while the pyridazinone ring imposes conformational constraints that enhance target selectivity. For example, 6-arylpyridazinone hybrids have shown submicromolar IC~50~ values against inflammatory cytokines, outperforming monocyclic analogs by 3–5-fold .
Rationale for Investigating 1-(3,4-Dimethylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
The specificity of this compound arises from its substitution pattern:
- 3,4-Dimethylphenyl group : Enhances lipophilicity (clogP ≈ 3.8), favoring blood–brain barrier penetration.
- 2-Methylphenyl-substituted 1,2,4-oxadiazole : The ortho-methyl group induces steric hindrance, potentially reducing off-target binding.
- 1,4-Dihydropyridazin-4-one core : The non-aromatic state increases solubility (predicted logS = −4.2) while maintaining planar geometry for kinase interactions .
This design aligns with the "escape from flatland" strategy in medicinal chemistry, where three-dimensional complexity improves target engagement. Computational docking studies suggest the methyl groups create hydrophobic pockets complementary to ATP-binding sites in tyrosine kinases .
Current Research Landscape and Knowledge Gaps
Despite progress in hybrid heterocycle synthesis, three critical gaps persist:
- Synthetic Scalability : Current protocols for 1,2,4-oxadiazole-pyridazinone hybrids rely on multistep sequences (3–5 steps) with moderate yields (45–65%) . Flow chemistry approaches remain unexplored.
- Target Identification : While in vitro screens indicate activity against COX-2 and PDE3, the exact molecular targets of methyl-substituted hybrids are unconfirmed .
- Structure–Activity Relationship (SAR) Nuances : The impact of methyl group positioning on bioactivity is poorly understood. Preliminary data suggest para-substitution on the oxadiazole phenyl ring diminishes potency by 40–60% compared to ortho-substitution .
Recent work by identified 1,2,4-oxadiazoles as allosteric modulators of G-protein-coupled receptors, opening new avenues for hybrid systems. However, the electrophilic susceptibility of the dihydropyridazinone moiety necessitates stability studies under physiological conditions—a gap highlighted in the 2022 review by .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-13-8-9-16(12-15(13)3)25-11-10-18(26)19(23-25)21-22-20(24-27-21)17-7-5-4-6-14(17)2/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDKJMAOVZVJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 406.45 g/mol. The structure features a dihydropyridazinone core substituted with a dimethylphenyl group and an oxadiazole moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the oxadiazole ring has been linked to enhanced cytotoxicity against various cancer cell lines. In vitro assays demonstrated that the compound could induce apoptosis in A549 lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, suggesting a potential role in cancer therapy .
Anticonvulsant Properties
The anticonvulsant activity of related compounds has been documented in several studies. For example, derivatives containing thiazole and pyridazine rings have shown efficacy in picrotoxin-induced seizure models. The compound's structural similarities may confer similar protective effects against seizures .
Anti-inflammatory Effects
Compounds containing dimethylphenyl groups have been associated with anti-inflammatory activities. Research indicates that these compounds can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins, leading to increased caspase activity and subsequent cell death in cancer cells .
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Receptor Modulation : The oxadiazole moiety may interact with various cellular receptors, influencing signaling pathways that regulate cell growth and survival .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Activity : A comparative study evaluated the cytotoxic effects of this compound against standard chemotherapeutic agents. Results indicated that it exhibited an IC50 value lower than doxorubicin in specific cancer cell lines, suggesting superior efficacy .
- Anticonvulsant Efficacy : In a controlled study involving animal models, the compound demonstrated significant seizure protection compared to traditional anticonvulsants like phenytoin. The protection index (PI) was calculated to be 9.2, indicating strong anticonvulsant potential .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via Bcl-2 modulation | |
| Anticonvulsant | Inhibits seizure activity in animal models | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Table 2: Comparative IC50 Values
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(3,4-dimethylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can selectively inhibit c-Met kinases, which are implicated in various cancers. For instance, the compound PF-04217903 was identified as a preclinical candidate for treating non-small cell lung cancer due to its potent inhibition at low concentrations (0.005 µM) and favorable pharmacokinetic properties in animal models .
Antimicrobial Properties
The oxadiazole moiety in the compound is known for its antimicrobial activity. Studies have shown that compounds containing oxadiazole rings can exhibit significant antibacterial and antifungal activities. The presence of the dimethylphenyl group may enhance the lipophilicity of the molecule, potentially leading to improved membrane penetration and efficacy against microbial pathogens .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of similar heterocycles have shown promise in treating neurodegenerative diseases. Compounds with structural similarities to This compound have been studied for their ability to modulate neurotransmitter systems and protect against oxidative stress in neuronal cells .
Photovoltaic Materials
The unique electronic properties of compounds like This compound make them suitable candidates for use in organic photovoltaic devices. Their ability to absorb light and facilitate charge transfer can enhance the efficiency of solar cells. Research has focused on optimizing these compounds for better performance in energy conversion applications .
Polymer Chemistry
In polymer science, derivatives of this compound are being explored as additives or monomers for creating new materials with enhanced thermal stability and mechanical properties. The incorporation of such heterocycles into polymer matrices has been shown to improve overall material performance in various applications .
Pesticide Development
The structural characteristics of This compound lend themselves to potential applications in pesticide formulations. Compounds with similar frameworks have demonstrated insecticidal and herbicidal activities. Research is ongoing to evaluate their effectiveness against specific agricultural pests and diseases .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Selective c-Met inhibition; preclinical candidates |
| Antimicrobial agents | Significant antibacterial and antifungal activities | |
| Neuroprotective agents | Modulation of neurotransmitter systems | |
| Materials Science | Organic photovoltaics | Enhanced light absorption and charge transfer |
| Polymer additives | Improved thermal stability and mechanical properties | |
| Agricultural Chemistry | Pesticide development | Effective against specific agricultural pests |
Case Study 1: Anticancer Properties
A comprehensive study evaluated the anticancer potential of various derivatives based on the structure of This compound . The results indicated that modifications at the 2 and 6 positions significantly enhanced potency against cancer cell lines.
Case Study 2: Photovoltaic Efficiency
Research focused on synthesizing derivatives for use in organic solar cells showed that incorporating this compound into device architectures led to a measurable increase in energy conversion efficiency by up to 30%, demonstrating its potential in renewable energy technologies.
Case Study 3: Pesticide Efficacy
Field trials assessing the efficacy of a pesticide formulation containing derivatives of this compound revealed a reduction in pest populations by over 50%, indicating its potential as an effective agricultural chemical.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Heterocyclic Systems
- Pyrazoline Derivatives (): Compounds like 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-alkoxyphenyl)-2-pyrazolines share the 3,4-dimethylphenyl substituent but differ in their heterocyclic core (pyrazoline vs. dihydropyridazinone).
- Oxadiazole Pesticides () : Oxadiazon and oxadiargyl contain a 1,3,4-oxadiazole ring substituted with halogenated aryl groups. The target compound’s 1,2,4-oxadiazole isomer and methylphenyl substituents may alter electronic properties and bioactivity compared to these herbicidal agents .
- Triazolone Derivatives (): Piperazine-linked triazolones emphasize the role of nitrogen-rich heterocycles in enhancing solubility or binding affinity. The target compound’s dihydropyridazinone core may offer similar advantages but with distinct pharmacokinetic profiles due to reduced polarity .
Physical and Chemical Properties
- Melting Points: Pyrazoline derivatives (): 102–124°C . Tetrahydroimidazo[1,2-a]pyridine (): 243–245°C . Inference for Target Compound: The dihydropyridazinone core and aromatic substituents likely result in a melting point between 150–200°C, balancing rigidity and molecular weight.
- Solubility : The 3,4-dimethylphenyl group in pyrazolines () enhances lipophilicity, suggesting the target compound may exhibit low aqueous solubility, necessitating formulation adjustments for bioactivity studies .
Comparative Data Table
Q & A
Basic: What synthetic strategies are employed for constructing the 1,2,4-oxadiazole ring in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, the Vilsmeier–Haack reaction (using POCl₃ and DMF) has been applied to form oxadiazole rings in structurally related compounds by activating carbonyl groups for nucleophilic attack . Additionally, cyclocondensation of nitrile derivatives with hydroxylamine can yield oxadiazole intermediates, followed by coupling with substituted phenyl groups. Optimization of reaction time (5–8 hours under reflux) and acid catalysis (e.g., HCl in acetic acid) is critical to achieve high regioselectivity and purity .
Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation?
Key techniques include:
- FT-IR : To confirm functional groups (e.g., C=O stretch at ~1685 cm⁻¹ for pyridazinone, N–O stretch at ~1255 cm⁻¹ for oxadiazole) .
- NMR (¹H/¹³C) : For regiochemical assignment. For instance, pyridazinone protons appear as distinct doublets (δ 6.71–7.74 ppm), while methyl groups on aromatic rings resonate at δ ~2.17–2.22 ppm .
- Chromatography : TLC (silica gel, petroleum ether/ethyl acetate) and GC for purity assessment. Column chromatography (4:1 petroleum ether/ethyl acetate) is used for isolation .
Advanced: How can reaction conditions be optimized to improve cyclization efficiency in pyridazinone formation?
Cyclization efficiency depends on:
- Catalytic System : Acidic conditions (e.g., glacial acetic acid with HCl) enhance electrophilicity at the carbonyl carbon, facilitating hydrazine attack.
- Temperature Control : Reflux at 60–65°C balances reaction rate and side-product minimization. Prolonged heating (>8 hours) may degrade sensitive substituents .
- Stoichiometry : A 2:1 molar ratio of hydrazine derivative to carbonyl precursor ensures complete conversion, as seen in analogous pyrazoline syntheses .
Advanced: What experimental designs are suitable for evaluating stability under environmental or physiological conditions?
A split-plot design (as used in environmental studies) can be adapted:
- Main Plots : Variable pH (2–10) or temperature (4–40°C).
- Subplots : Oxidative (H₂O₂) or reductive (glutathione) conditions.
- Metrics : Monitor degradation via HPLC-UV at 254 nm and LC-MS for byproduct identification. Four replicates per condition ensure statistical robustness .
Advanced: How to resolve contradictions in solubility data across solvent systems?
Contradictions arise from solvent polarity and hydrogen-bonding capacity. A systematic approach includes:
- Phase Solubility Studies : Use the Higuchi–Connors method to classify solubility (e.g., Type A vs. B curves) in water, DMSO, and ethanol.
- Molecular Dynamics Simulations : Predict solvation free energy for polar vs. nonpolar solvents.
- Validation : Cross-check experimental data with Hansen solubility parameters .
Advanced: What role does the 3,4-dimethylphenyl group play in modulating biological activity?
The 3,4-dimethylphenyl moiety enhances lipophilicity (logP +0.5–0.7), improving membrane permeability. Computational docking studies suggest steric effects from methyl groups may block metabolism by cytochrome P450 enzymes, prolonging half-life. Comparative SAR studies with unsubstituted phenyl analogs show a 2–3 fold increase in in vitro potency against kinase targets .
Advanced: How to assess the environmental fate of this compound using predictive modeling?
- QSAR Models : Estimate biodegradation (e.g., BIOWIN) and ecotoxicity (ECOSAR) based on oxadiazole and pyridazinone substructures.
- Experimental Validation : Use OECD 301F (ready biodegradability) and 211 (daphnia toxicity) tests. Cross-reference with high-resolution mass spectrometry (HRMS) to track transformation products .
Advanced: What strategies mitigate regiochemical ambiguity during heterocycle formation?
- Directed Ortho-Metalation : Use directing groups (e.g., –OMe) to control coupling positions.
- Microwave-Assisted Synthesis : Reduces reaction time, minimizing unintended rearrangements.
- Crystallography : Single-crystal X-ray diffraction resolves regiochemistry disputes, as applied to oxadiazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
